

Raxofelast tissue-specific delivery methods

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Compound Focus: Raxofelast

CAS No.: 128232-14-4

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Chemical Profile & Experimental Background

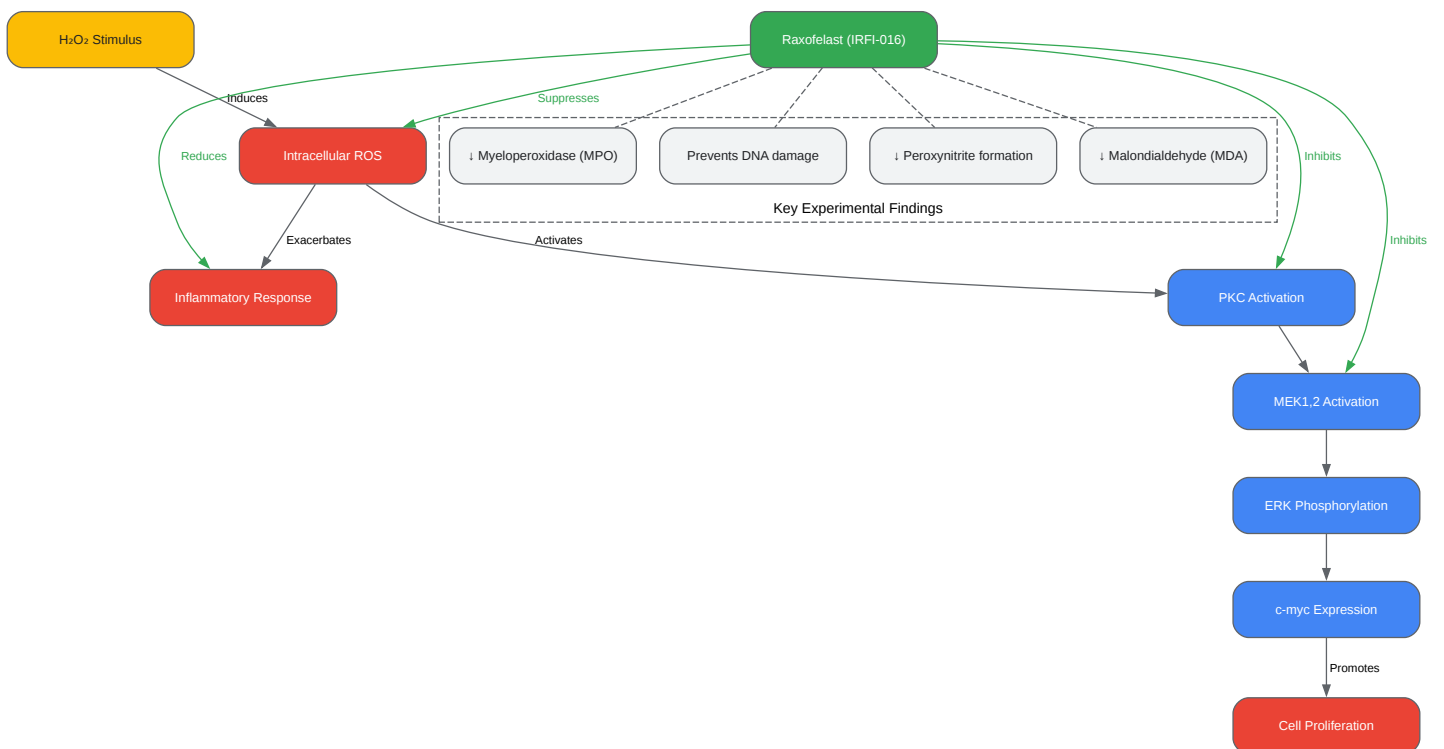
Raxofelast (IRFI 016) is a synthetic, hydrophilic antioxidant derived from and structurally related to vitamin E [1] [2]. Its development aimed to maximize antioxidant potency and improve incorporation into tissues compared to the more lipophilic vitamin E [2].

The table below summarizes its core characteristics based on the literature:

Property	Description
Chemical Name	(±)-5-acetyloxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid [1] [2]
Primary Stated Mechanism	Antioxidant; scavenger of reactive oxygen species (ROS) and peroxynitrite [1] [2]
Key Demonstrated Actions	Inhibition of lipid peroxidation; reduction of intracellular ROS formation; protection against oxidative DNA damage; anti-inflammatory and anti-proliferative effects [1] [2]
Reported Solubility	Hydrophilic (water-soluble) [1]
Commonly Used In Vivo Route	Intraperitoneal (i.p.) injection [1]

Mechanisms of Action & Signaling Pathways

The therapeutic effects of **Raxofelast** are linked to its ability to modulate key intracellular signaling pathways. The diagram below synthesizes findings from search results to show its role in vascular smooth muscle cell proliferation and inflammatory response.



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This mechanism is supported by specific experimental data, summarized in the table below.

Experimental Context	Observed Outcome	Citation
H ₂ O ₂ -stimulated rat aortic smooth muscle cells	Suppressed intracellular ROS; inhibited phosphorylation of ERK, PKC, and MEK1,2; down-regulated c-myc expression.	[2]
Carrageenan-induced pleurisy in rats	Reduced pleural exudation and polymorphonuclear cell migration; decreased lung MPO activity and MDA levels; reduced peroxynitrite formation and DNA damage.	[1]

Example Experimental Protocol

To help you replicate research, here is a detailed methodology for one key study that evaluated the anti-inflammatory effects of **Raxofelast**.

Model: Carrageenan-Induced Pleurisy in Rats [1]

- **Animal Model:** Rats (specific strain and weight should be defined in your institutional protocol).
- **Inflammatory Induction:** 0.2 ml of 1% λ -carrageenan in saline was injected into the pleural cavity.
- **Drug Treatment:** **Raxofelast** was administered via **intraperitoneal (i.p.) injection** at doses of **5, 10, and 20 mg kg⁻¹**, 5 minutes before the carrageenan injection.
- **Control Groups:** Included a vehicle-treated group (saline) and a sham-control group without carrageenan.
- **Endpoint Analysis (at 4 hours post-induction):**
 - **Pleural Exudate:** Volume was measured, and leukocytes in the exudate were counted.
 - **Lung Tissue:** Was collected for analysis.
 - **Myeloperoxidase (MPO) Activity:** An indicator of neutrophil infiltration.
 - **Malondialdehyde (MDA) Levels:** A marker of lipid peroxidation.
 - **Histological Examination:** To assess organ injury.
 - **Nitrotyrosine Immunostaining:** A footprint of peroxynitrite-induced damage.
 - **Ex Vivo Macrophages:** Harvested from the pleural cavity.
 - **Peroxynitrite Formation:** Measured by oxidation of dihydrorhodamine 123.
 - **Mitochondrial Respiration:** Assessed by MTT reduction.
 - **DNA Strand Breaks:** Determined by alkaline unwinding method.
 - **NAD⁺ Levels:** Measured to assess cellular energy status.

Potential FAQs & Troubleshooting Guide

Based on the mechanisms and protocols, here are some anticipated challenges and solutions for researchers.

Question / Issue	Possible Cause & Solution
What is the recommended solvent for in vivo studies?	The studies used saline as a vehicle [1]. Its hydrophilicity confirms good water-solubility, making saline a suitable first-choice solvent.
How do I demonstrate the antioxidant effect is specific?	The mechanism is not just general radical scavenging. Design experiments to track downstream targets like ERK phosphorylation or c-myc expression [2] to confirm the specific signaling pathway inhibition.
The anti-proliferative effect is inconsistent in my cell model.	Effect is context-dependent. Ensure cells are in low-serum conditions (e.g., 0.1% FBS) during stimulation, as high serum can mask the effect [2]. Also, verify the proliferative stimulus (e.g., H ₂ O ₂ concentration).
The compound isn't working in my disease model.	Raxofelast is most effective in pathologies driven by oxidative stress and inflammation. Re-evaluate if your model has a strong oxidative/inflammatory component. Consider measuring biomarkers like MDA or nitrotyrosine [1] to confirm target engagement.

Research Gaps & Future Directions

The available data, while robust, highlights areas where further investigation is needed for clinical translation:

- **Delivery Methods:** The searched literature primarily used intraperitoneal injection. Research into **targeted delivery systems** (e.g., nanoparticle-based, polymer complexation, or inhalable formulations mentioned for other antioxidants [3]) for **Raxofelast** is a significant and open field.
- **Tissue-Specific Targeting:** There is no information on how to preferentially deliver **Raxofelast** to specific organs. This remains a critical challenge to address in future studies.
- **Human Data:** All available studies are preclinical (in vitro and animal models). Its efficacy and safety in humans remain undefined.

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References

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